molecular formula C9H10N6S B11773861 Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]- CAS No. 189297-50-5

Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-

Cat. No.: B11773861
CAS No.: 189297-50-5
M. Wt: 234.28 g/mol
InChI Key: FRGKLWBPLYHSSX-UHFFFAOYSA-N
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Description

4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol is an organic compound that features a triazine ring substituted with amino groups and a benzenethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable benzenethiol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.

    4,6-Diamino-2-phenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals.

    6-Chloro-1,3,5-triazine derivatives: Explored for their antibacterial activity.

Properties

CAS No.

189297-50-5

Molecular Formula

C9H10N6S

Molecular Weight

234.28 g/mol

IUPAC Name

4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]benzenethiol

InChI

InChI=1S/C9H10N6S/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,12,13,14,15)

InChI Key

FRGKLWBPLYHSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S

Origin of Product

United States

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